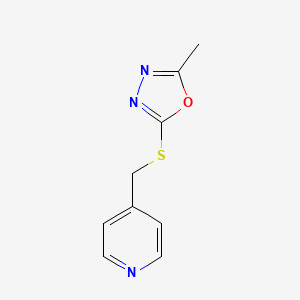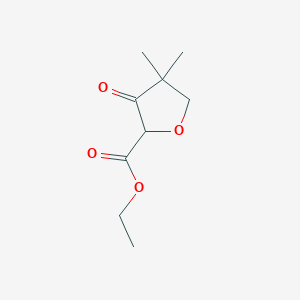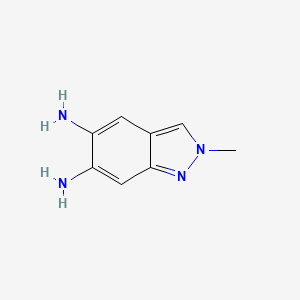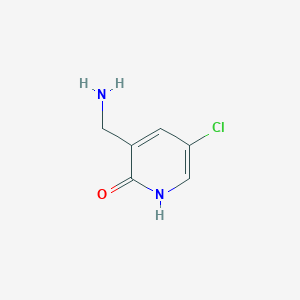
2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyridine moiety via a thioether linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3,4-oxadiazole-5-thiol with 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole is primarily based on its ability to interact with specific molecular targets. For instance, in cancer research, it has been shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The exact pathways and molecular interactions are still under investigation, but the compound’s unique structure allows it to bind effectively to its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3,4-oxadiazole: Lacks the pyridine moiety and thioether linkage, resulting in different chemical and biological properties.
5-((Pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole: Similar structure but without the methyl group, which can affect its reactivity and interactions.
Uniqueness
2-Methyl-5-((pyridin-4-ylmethyl)thio)-1,3,4-oxadiazole stands out due to its combined features of the oxadiazole ring, pyridine moiety, and thioether linkage. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H9N3OS |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-methyl-5-(pyridin-4-ylmethylsulfanyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H9N3OS/c1-7-11-12-9(13-7)14-6-8-2-4-10-5-3-8/h2-5H,6H2,1H3 |
Clave InChI |
OZKAKKYKBVAPPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)SCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)





![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)





